5-Amino-N-(2-methoxy-phenyl)-2-piperidin-1-yl-benzenesulfonamide
Description
5-Amino-N-(2-methoxy-phenyl)-2-piperidin-1-yl-benzenesulfonamide (CAS: 326022-99-5) is a sulfonamide derivative characterized by a piperidine core and a methoxy-substituted aromatic ring. Its structural features enable unique physicochemical interactions, including hydrogen bonding via the sulfonamide group and π-π stacking facilitated by the electron-donating methoxy substituent .
Properties
IUPAC Name |
5-amino-N-(2-methoxyphenyl)-2-piperidin-1-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-24-17-8-4-3-7-15(17)20-25(22,23)18-13-14(19)9-10-16(18)21-11-5-2-6-12-21/h3-4,7-10,13,20H,2,5-6,11-12,19H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLCQITIFTZRCJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)N)N3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501326347 | |
| Record name | 5-amino-N-(2-methoxyphenyl)-2-piperidin-1-ylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501326347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24786644 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
326022-99-5 | |
| Record name | 5-amino-N-(2-methoxyphenyl)-2-piperidin-1-ylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501326347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-N-(2-methoxy-phenyl)-2-piperidin-1-yl-benzenesulfonamide typically involves multiple steps, starting with the preparation of the core benzene ring structure. The initial step may include the nitration of the benzene ring, followed by reduction to introduce the amino group
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reactions. Purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The electron-rich aromatic rings in the compound are prime sites for electrophilic substitution. Key observations include:
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Amino Group Activation : The para- and ortho-directing nature of the amino group facilitates reactions such as nitration, halogenation, and sulfonation at positions 3 and 5 of the benzenesulfonamide ring .
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Methoxy Group Influence : The 2-methoxy-phenyl group further activates its attached ring, promoting electrophilic attack at positions 4 and 6.
Example Reaction Pathways
Nucleophilic Substitution at the Sulfonamide Group
The sulfonamide nitrogen can act as a nucleophile or participate in substitution reactions:
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Alkylation/Acylation : Reacting with alkyl halides or acyl chlorides under basic conditions modifies the sulfonamide’s N–H bond. For example, treatment with bromoacetamide derivatives forms N-substituted acetamides .
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Piperidine Ring Reactivity : The piperidine nitrogen undergoes alkylation or acylation, as demonstrated in analogs where NaH/DMF facilitates substitutions .
Synthetic Procedure (Adapted from )
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Substrate : 5-Amino-N-(2-methoxy-phenyl)-2-piperidin-1-yl-benzenesulfonamide.
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Reagent : 2-bromoacetamide derivatives, NaH, DMF, 70°C.
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Product : N-alkylated sulfonamide derivatives.
Coupling Reactions
The amino group enables coupling reactions, forming diazonium intermediates or azo compounds:
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Diazotization : Treatment with NaNO₂/HCl at 0–5°C generates diazonium salts, which couple with phenols or aromatic amines to yield azo dyes .
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Buchwald–Hartwig Amination : Palladium-catalyzed coupling with aryl halides introduces aryl groups at the amino position .
Key Data from Analogs
| Starting Material | Coupling Partner | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Aryl diazonium salt | Phenol | None | 75–85 | |
| Bromobenzene | Piperidine derivative | Pd(OAc)₂ | 60–70 |
Redox Reactions
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Oxidation : The primary amino group oxidizes to nitro under strong oxidizing agents (e.g., KMnO₄/H₂SO₄), though this may degrade the sulfonamide backbone.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups (if present) to amines without affecting the sulfonamide .
Stability Notes
The sulfonamide group remains stable under mild redox conditions but may hydrolyze in concentrated acids/bases.
Ring-Opening and Rearrangement
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Piperidine Ring Modifications : Intramolecular aza-Michael reactions or hydrogen borrowing annulations can reconfigure the piperidine moiety, forming fused bicyclic structures .
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Sulfonamide Hydrolysis : Prolonged exposure to HCl/NaOH cleaves the sulfonamide bond, yielding benzenesulfonic acid and amine fragments .
Scientific Research Applications
Chemistry: In chemistry, 5-Amino-N-(2-methoxy-phenyl)-2-piperidin-1-yl-benzenesulfonamide is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals.
Biology: In biological research, this compound is studied for its potential biological activities, including its role as a potential inhibitor of certain enzymes or receptors. It may be used in assays to investigate its effects on biological systems.
Medicine: The compound has shown promise in medicinal chemistry, where it is evaluated for its therapeutic potential. It may be used in the development of new drugs for treating various diseases, such as inflammation, pain, or infections.
Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and other chemical products. Its unique properties make it valuable in the formulation of various industrial chemicals.
Mechanism of Action
The mechanism by which 5-Amino-N-(2-methoxy-phenyl)-2-piperidin-1-yl-benzenesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism of action depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Compounds for Comparison:
5-Amino-N-(4-chlorophenyl)-2-methoxybenzenesulfonamide (CAS: 729578-90-9) Substituents: 4-chlorophenyl instead of piperidine. Impact: The chloro group increases lipophilicity but reduces electron donation compared to piperidine. This results in weaker π-π interactions and lower aqueous solubility .
5-Amino-N-(2-chloro-phenyl)-2-piperidin-1-yl-benzenesulfonamide (CAS: 327072-89-9) Substituents: 2-chlorophenyl and piperidine. However, the piperidine core retains hydrogen-bonding capacity, enhancing solubility relative to purely aryl-substituted analogs .
5-Amino-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide (CAS: 13248-55-0) Substituents: Hydroxyethyl and methyl groups. Impact: The hydroxyethyl group enhances hydrophilicity through hydrogen bonding, improving solubility in polar solvents compared to the methoxy-piperidine derivative .
Table 1: Comparative Physicochemical Properties
Biological Activity
5-Amino-N-(2-methoxy-phenyl)-2-piperidin-1-yl-benzenesulfonamide, also known by its IUPAC name, exhibits significant biological activity, particularly in the fields of cancer research and pharmacology. This compound has garnered attention for its potential as an anticancer agent and its role in inhibiting specific molecular targets.
- Molecular Formula : CHNOS
- Molar Mass : 361.46 g/mol
- CAS Number : 326022-99-5
- Physical Form : Powder
- Purity : 95% .
The compound's mechanism of action primarily involves the inhibition of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in regulating cell growth and survival. By targeting this pathway, this compound can potentially induce apoptosis in cancer cells, thereby inhibiting tumor growth.
Anticancer Properties
Recent studies have highlighted the compound's efficacy against various cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of:
- Lung Cancer Cells : In vitro studies indicated significant antiproliferative effects on A549 cell lines.
- Colorectal Cancer Cells : The compound was effective against HCT-116 cells, demonstrating its potential as a therapeutic agent.
- Breast Cancer Cells : The MDA-MB-231 cell line exhibited reduced viability when treated with this compound .
Case Studies
- Study on PI3K Inhibition :
- Molecular Modeling Studies :
Structure-Activity Relationship (SAR)
The structure of this compound is crucial for its biological activity. Modifications to its piperidine ring or sulfonamide group can significantly alter its potency and selectivity towards cancer cells. The presence of the methoxy group on the phenyl ring enhances its lipophilicity, which is beneficial for cellular uptake .
Summary of Biological Activities
| Activity Type | Observed Effects | Cell Lines Tested |
|---|---|---|
| Antiproliferative | Significant reduction in cell viability | A549 (lung), HCT-116 (colon), MDA-MB-231 (breast) |
| PI3K Inhibition | Reduced tumor growth in xenograft models | U-87 MG |
| Molecular Binding | Strong affinity for PI3K active site | N/A |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification methods for 5-Amino-N-(2-methoxy-phenyl)-2-piperidin-1-yl-benzenesulfonamide?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions involving sulfonylation of the benzene ring. Key steps include coupling the piperidine moiety to the sulfonamide group under reflux in anhydrous solvents like dichloromethane or THF. Purification is achieved using column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) or recrystallization from ethanol . Purity assessment requires HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm.
Q. How is the structural integrity of this compound validated in academic research?
- Methodological Answer : X-ray crystallography is the gold standard for confirming molecular geometry. For example, bond angles (e.g., C–S–N ≈ 107°) and torsional parameters (e.g., dihedral angles between aromatic rings) are derived from single-crystal diffraction data . Complementary techniques include:
- NMR : and NMR to verify substituent positions (e.g., methoxy group at δ 3.8–4.0 ppm).
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Due to potential toxicity, use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation/ingestion; store in airtight containers at 2–8°C. Spill management requires neutralization with sodium bicarbonate and adsorption via vermiculite .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this sulfonamide derivative?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to target proteins like carbonic anhydrase IX. Key parameters include:
- Docking Scores : Energy minimization to identify favorable interactions (e.g., hydrogen bonds with His94/96 residues).
- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (AMBER/CHARMM force fields) .
Q. What strategies resolve contradictions in biological assay data for this compound (e.g., varying IC values)?
- Methodological Answer : Discrepancies often arise from assay conditions (pH, temperature) or cell line variability. Mitigation strategies:
- Dose-Response Curves : Repeat assays in triplicate using standardized protocols (e.g., MTT assay for cytotoxicity).
- Off-Target Screening : Use kinome-wide profiling to rule out nonspecific interactions .
Q. How does the piperidine substituent influence the compound’s pharmacokinetic properties?
- Methodological Answer : The piperidine group enhances lipophilicity (logP ~2.8), improving blood-brain barrier permeability. In vitro ADME studies include:
- Microsomal Stability : Incubate with liver microsomes (human/rat) to measure metabolic half-life.
- CYP450 Inhibition : Fluorogenic assays to assess interactions with CYP3A4/2D6 isoforms .
Q. What crystallographic evidence supports intermolecular interactions critical for solid-state stability?
- Methodological Answer : X-ray data reveal N–H···O hydrogen bonds (2.8–3.0 Å) between sulfonamide groups and π-π stacking (3.4 Å) between aromatic rings. These interactions dictate crystal packing and thermal stability (TGA/DSC decomposition >200°C) .
Data Contradiction Analysis
Q. Why do reported antimicrobial activities vary across studies?
- Methodological Answer : Variations stem from differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) and assay methodologies (broth microdilution vs. disk diffusion). Standardize testing using CLSI guidelines and include positive controls (e.g., ciprofloxacin) .
Methodological Resources
- Synthetic Protocols : Ref
- Structural Validation : Ref
- Biological Assays : Ref
- Computational Tools : Ref
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
